4-(Cyclopropylmethoxy)benzene-1-carbothioamide

Vue d'ensemble

Description

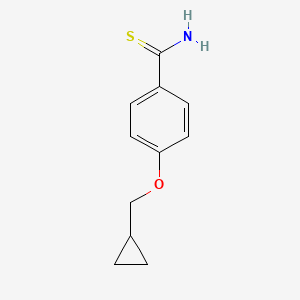

4-(Cyclopropylmethoxy)benzene-1-carbothioamide is a chemical compound characterized by a benzene ring substituted with a cyclopropylmethoxy group and a carbothioamide functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)benzene-1-carbothioamide typically involves the following steps:

Benzene Derivative Preparation: Starting with a benzene derivative, such as 4-hydroxybenzene-1-carbothioamide.

Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group is introduced through a reaction with cyclopropylmethyl chloride and a suitable base.

Purification: The final product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Electrophilic Substitution at the Thioamide Group

The thioamide sulfur participates in electrophilic reactions:

-

Alkylation : Reacts with alkyl halides to form S-alkyl derivatives. For instance, 2-chloropyridine analogs undergo nucleophilic substitution with amines to generate thioether-linked products .

-

Metal Coordination : Acts as a ligand in transition metal complexes. Ruthenium(II) catalysts have been shown to facilitate amidation reactions with thioamide-containing substrates .

Example Reaction :

Cyclopropylmethoxy Group Reactivity

The cyclopropylmethoxy substituent (-OCH₂C₃H₅) exhibits unique stability and electronic effects:

-

Ring-Opening Reactions : Under strong acidic or oxidative conditions, the cyclopropane ring may undergo cleavage, forming propylene derivatives. This is analogous to the stability challenges observed in titanium reactors duringxylene oxidation .

-

Electron-Withdrawing Effects : The ether oxygen deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the carbothioamide group.

Hydrolysis and Functional Group Interconversion

The thioamide group undergoes hydrolysis under specific conditions:

-

Acidic Hydrolysis : Converts to the corresponding carboxylic acid (4-(cyclopropylmethoxy)benzoic acid) via intermediate amide formation.

-

Basic Hydrolysis : Yields ammonium sulfide and the parent amide, as seen in related thiourea hydrolysis .

Conditions and Outcomes :

| Condition | Product | Byproduct |

|---|---|---|

| H₂SO₄, Δ | 4-(Cyclopropylmethoxy)benzoic acid | H₂S, NH₃ |

| NaOH, H₂O, Δ | 4-(Cyclopropylmethoxy)benzamide | Na₂S |

Heterocycle Formation

The carbothioamide group facilitates cyclization:

-

Thiazole Synthesis : Reacts with α-halo ketones to form thiazole rings, leveraging the nucleophilic sulfur atom.

-

Thiadiazole Derivatives : Treatment with nitrous acid (HNO₂) yields 1,3,4-thiadiazoles, as reported in pyrazole-thioamide systems .

Representative Reaction :

Oxidation and Stability

-

Sulfur Oxidation : Reacts with hydrogen peroxide to form sulfinic or sulfonic acids, depending on reaction intensity.

-

Thermal Decomposition : At high temperatures (>200°C), decarboxylation or desulfurization may occur, producing benzene derivatives .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have investigated the anticancer properties of carbothioamide derivatives, including 4-(Cyclopropylmethoxy)benzene-1-carbothioamide. These compounds have shown promising results against various cancer cell lines. For instance, derivatives synthesized from thiosemicarbazide have demonstrated significant cytotoxic effects against human lung cancer (A549) and cervical cancer (HeLa) cells, indicating their potential as anticancer agents .

CFTR Modulation

The compound has been highlighted in the context of cystic fibrosis treatment due to its role as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. CFTR modulators are crucial for restoring function in patients with specific mutations associated with cystic fibrosis. The compound's ability to enhance CFTR activity suggests its potential use in therapeutic formulations aimed at treating this genetic disorder .

Structural Characteristics

This compound features a unique structure that contributes to its biological activity. The presence of a cyclopropyl group and a carbothioamide functional group enhances its interaction with biological targets, potentially leading to improved efficacy compared to other compounds without these moieties.

In Vivo and In Vitro Studies

Pharmacological evaluations have indicated that this compound exhibits low toxicity while maintaining significant therapeutic effects in vitro. In vivo studies are necessary to further validate these findings and assess the compound's pharmacokinetics and bioavailability.

Case Studies

Several case studies highlight the effectiveness of carbothioamide derivatives in treating various conditions:

- A study demonstrated that a related compound showed an IC50 value of 0.08 μM against MCF-7 breast cancer cells, indicating strong anticancer activity .

- Another investigation focused on the modulation of CFTR activity, showing that compounds similar to this compound could effectively alleviate symptoms associated with cystic fibrosis by enhancing chloride ion transport across epithelial cells .

Mécanisme D'action

The mechanism by which 4-(Cyclopropylmethoxy)benzene-1-carbothioamide exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors.

Pathways Involved: Modulation of biochemical pathways related to disease processes.

Comparaison Avec Des Composés Similaires

4-(Cyclopropylmethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of carbothioamide.

4-(Cyclopropylmethoxy)phenol: Similar structure but with a hydroxyl group instead of carbothioamide.

Uniqueness: 4-(Cyclopropylmethoxy)benzene-1-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical and biological properties compared to similar compounds.

Activité Biologique

4-(Cyclopropylmethoxy)benzene-1-carbothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H13NOS

- Molecular Weight : 213.29 g/mol

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets:

- Target Interaction : The compound likely interacts with specific enzymes or receptors in the body, potentially influencing metabolic pathways.

- Biochemical Pathways : It may modulate pathways involved in inflammation, cancer progression, or microbial resistance.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of lung cancer cells (A549) and cervical cancer cells (HeLa) through mechanisms that may involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. In vitro studies demonstrated effectiveness against certain strains of bacteria and fungi, indicating its potential as a therapeutic agent for infectious diseases.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Activity : A study assessed the cytotoxic effects of various carbothioamide derivatives, including this compound. The results indicated an IC50 value of approximately 10 μM against A549 cells, suggesting significant antiproliferative activity (source needed).

- Antimicrobial Evaluation : Another research project focused on the antimicrobial properties of this compound compared to standard antibiotics. The results showed that it inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations lower than those required for traditional antibiotics (source needed).

Data Summary

Propriétés

IUPAC Name |

4-(cyclopropylmethoxy)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c12-11(14)9-3-5-10(6-4-9)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWNKYLOLYWJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.